molecular formula C20H19NO4 B580056 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol CAS No. 168844-46-0

6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol

Cat. No.: B580056
CAS No.: 168844-46-0
M. Wt: 337.375
InChI Key: KQTSOUNGTZTUPO-UHFFFAOYSA-N
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Description

6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol, also known as 5”-OH-Pyriproxyfen, is an isotope-labelled compound and a metabolite of the insect growth regulator pyriproxyfen . Pyriproxyfen is a pyridine-based pesticide that acts as a juvenile hormone analog, disrupting normal insect development and reproduction by mimicking a key natural hormone . It is used against a variety of arthropods and is particularly applied in vector control programs to protect against mosquitoes like Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses . As a key metabolite of pyriproxyfen, this compound is of significant value in environmental fate studies, metabolic pathway identification, and residue analysis in ecological and toxicological research . Investigations into pyriproxyfen have revealed its potential toxicological effects, including reduced body weight and testicular alterations in mammalian models, highlighting the importance of studying its breakdown products . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

6-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-15(24-20-12-7-16(22)13-21-20)14-23-17-8-10-19(11-9-17)25-18-5-3-2-4-6-18/h2-13,15,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSOUNGTZTUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222463
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168844-46-0
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168844-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts yields in nucleophilic substitution routes:

Solvent Base Temperature (°C) Yield (%)
DMFK₂CO₃8072
DMSOCs₂CO₃9068
THFNaH6055

DMF with K₂CO₃ provides optimal results due to superior solubility of intermediates.

Catalytic Hydrogenation Conditions

Varying Pd/C loadings and H₂ pressures affect reduction efficiency:

Pd/C Loading (%) H₂ Pressure (atm) Yield (%)
5188
10392
3175

Higher catalyst loadings improve kinetics but increase costs.

Intermediate Characterization

Critical intermediates are verified via spectroscopic methods:

1-Methyl-2-(4-phenoxyphenoxy)ethanol

  • ¹H NMR (CDCl₃): δ 7.25–6.85 (m, 9H, aromatic), 4.15 (t, 2H, OCH₂), 3.72 (s, 3H, CH₃), 2.85 (br s, 1H, OH).

  • IR (KBr): 3400 cm⁻¹ (O-H), 1250 cm⁻¹ (C-O-C).

6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-nitropyridine

  • Melting Point: 90–92°C.

  • MS (ESI): m/z 378.3 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Etherification reactions produce bis-ether byproducts (5–10% yield). Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Hydrolysis of Nitro Groups

Premature hydrolysis during hydrogenation is minimized by maintaining pH 6–7 with acetic acid.

Industrial-Scale Production

M/s Shalvis Specialities Limited (India) employs a continuous-flow system for large-scale synthesis:

  • Reactor Type: Tubular plug-flow reactor.

  • Throughput: 50 kg/day.

  • Purity: 98% (HPLC).

  • Waste Management: High-TDS effluent treated via multi-effect evaporators .

Scientific Research Applications

Insecticidal Applications

6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol is primarily recognized for its role as an insect growth regulator (IGR). It is a metabolite of pyriproxyfen, which is widely used in agriculture to manage pest populations, particularly against whiteflies and other harmful arthropods. The compound disrupts the hormonal regulation of insects, preventing their normal development and reproduction.

Case Studies

  • Pest Control Efficacy : Research has demonstrated that pyriproxyfen and its metabolites effectively inhibit the growth of various insect species, including Aedes aegypti, a vector for diseases such as dengue and Zika virus. Studies indicate that these compounds can significantly reduce mosquito populations by affecting their reproductive capabilities .
  • Environmental Impact : Studies on the metabolism and environmental fate of pyriproxyfen show that it degrades in various ecosystems, which is crucial for assessing its long-term effects on non-target species and overall biodiversity .

Environmental Research

The compound has been studied for its environmental implications, particularly concerning its persistence and degradation in different ecosystems. Understanding the environmental fate of this compound helps in evaluating the safety and ecological impact of using pyriproxyfen-based pesticides.

Findings

  • Metabolic Studies : Research indicates that after application, pyriproxyfen is metabolized rapidly in various organisms, with significant excretion observed within days. This rapid metabolism suggests a lower risk of bioaccumulation in food chains .

Potential Therapeutic Uses

Emerging research has indicated that compounds similar to this compound may have potential therapeutic applications beyond pest control.

Insights

  • Inhibitory Effects : Preliminary studies suggest that certain derivatives may exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is critical for neurotransmission in both insects and humans . This opens avenues for further research into developing novel insecticides or even therapeutic agents targeting similar pathways.

Mechanism of Action

The mechanism of action of 6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Laboratory and Field Efficacy

  • Pyriproxyfen vs. S-Methoprene: Pyriproxyfen demonstrates superior potency and residual activity. At 0.02 ppm, pyriproxyfen achieved >80–100% emergence inhibition in Aedes, Anopheles, and Culex spp., whereas s-methoprene at the same concentration showed <39–84% efficacy, particularly against resistant species like Culex quinquefasciatus . Example: Against Ae. albopictus, pyriproxyfen induced 100% inhibition for 6 weeks post-treatment, while s-methoprene’s efficacy dropped to 44.3% within 1 week .
  • Pyriproxyfen vs. S-21149 :
    Pyriproxyfen (S-31183) exhibited lower EI95 values (indicating higher potency) in 4th-instar larvae of Culex tarsalis (0.00032 mg/L vs. S-21149’s 0.00041 mg/L ) . However, S-21149 showed greater activity against early instars of An. quadrimaculatus .

Residual Activity and Environmental Stability

Pyriproxyfen’s adsorption to organic debris enhances its persistence. In dairy wastewater lagoons, a single application at 0.1 kg (AI)/ha controlled Culex larvae for 7–68 days , outperforming s-methoprene, which degraded rapidly in polluted water . By contrast, s-methoprene’s residual efficacy is highly variable, depending on UV exposure and microbial activity .

Species-Specific Sensitivity

Species Pyriproxyfen (0.02 ppm) S-Methoprene (0.02 ppm)
Ae. taeniorhynchus 100% inhibition 100% (initial week)
Cx. quinquefasciatus 100% inhibition 84% (0.4 ppm required)
An. quadrimaculatus 100% inhibition 95% inhibition

Data compiled from laboratory and outdoor trials .

Research Findings and Recommendations

  • Environmental Resilience: Its stability in organic-rich habitats allows sustained control in wastewater systems, though alternating with non-JHA insecticides (e.g., chitin inhibitors) is advised to mitigate resistance .
  • Limitations : Pyriproxyfen is less effective against pupae and requires larval-stage targeting .

Biological Activity

6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol, commonly known as pyriproxyfen, is a synthetic compound belonging to the class of juvenile hormone analogs. This compound has garnered attention for its biological activity, particularly in the field of insect control. Pyriproxyfen mimics the action of juvenile hormones in insects, inhibiting their development and reproduction. This article delves into the biological activity of pyriproxyfen, including its mechanisms of action, toxicological properties, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 168844-46-0
  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • Structure :
    SMILES CC COc1ccc Oc2ccccc2 cc1 Oc3ccc O cn3\text{SMILES CC COc1ccc Oc2ccccc2 cc1 Oc3ccc O cn3}

Pyriproxyfen functions primarily as an insect growth regulator (IGR). It disrupts normal endocrine processes in insects by mimicking juvenile hormones, which are crucial for regulating development and reproduction. The compound interferes with molting and maturation processes, leading to the prevention of larvae from developing into adults capable of reproduction. This mechanism is particularly effective against various pest species, including mosquitoes and other agricultural pests.

Insecticidal Activity

Numerous studies have documented the efficacy of pyriproxyfen as an insecticide:

  • Inhibition of Reproductive Development : Pyriproxyfen has been shown to significantly inhibit ovary maturation in adult female mosquitoes, thereby reducing their reproductive capacity .
  • Embryonic Development Suppression : The compound acts as a potent suppressor of embryogenesis in insects during the adult stage, effectively controlling populations through developmental disruption .

Toxicological Profile

Pyriproxyfen exhibits a favorable toxicological profile:

  • Low Acute Toxicity : Toxicity assessments indicate that pyriproxyfen has low acute toxicity levels in mammals and birds, making it a safer alternative compared to traditional insecticides .
  • Environmental Safety : Studies suggest that pyriproxyfen does not bioaccumulate significantly in non-target organisms, which is critical for maintaining ecological balance .

Case Studies

  • Efficacy Against Mosquitoes : A study demonstrated that pyriproxyfen effectively reduced Aedes aegypti populations by inhibiting larval development and adult emergence. Field trials indicated a reduction in mosquito populations by over 90% when treated with pyriproxyfen at recommended doses .
  • Impact on Other Pests : Research has shown that pyriproxyfen is effective against various agricultural pests, including whiteflies and thrips. Application in crop fields resulted in significant reductions in pest populations without harming beneficial insects .

Pharmacokinetic Studies

Pharmacokinetic studies reveal that pyriproxyfen is rapidly absorbed and distributed in target tissues:

  • Tissue Distribution : After administration, higher concentrations were observed in the liver and fat tissues compared to other organs, indicating a preference for lipid accumulation .
  • Metabolism : The primary metabolites identified include hydroxylated forms of pyriproxyfen, which contribute to its overall biological activity and safety profile .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEfficacy Level
Insect Growth RegulationMimics juvenile hormones to disrupt developmentHigh
Reproductive InhibitionPrevents ovary maturation in female mosquitoesVery High
Embryogenesis SuppressionSuppresses embryonic developmentHigh

Table 2: Toxicological Profile

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Chronic ToxicityNo significant effects noted
Environmental ImpactLow bioaccumulation

Q & A

Q. What are the established synthetic routes for pyriproxyfen, and what critical reaction conditions influence yield and purity?

Pyriproxyfen is synthesized via etherification between 4-phenoxyphenol and a pyridine derivative. Key steps include nucleophilic substitution under inert atmosphere (e.g., nitrogen) using catalysts like potassium carbonate. Optimizing reaction temperature (typically 80–100°C) and stoichiometric ratios of intermediates ensures high yield (>80%) and purity (>95%). Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical .

Q. How can researchers optimize extraction and quantification of pyriproxyfen from complex biological matrices?

Extraction protocols often involve homogenizing samples in acetonitrile or ethyl acetate, followed by solid-phase extraction (SPE) cleanup using C18 cartridges. For quantification, reverse-phase HPLC-UV (λ = 254 nm) or LC-MS/MS with electrospray ionization (ESI+) is recommended. Method validation should include spike-recovery tests (target: 70–120%) and matrix-matched calibration to account for interference .

Q. What analytical techniques are most reliable for characterizing pyriproxyfen’s structural and physicochemical properties?

Structural confirmation requires NMR (¹H and ¹³C) for functional group analysis and mass spectrometry (HRMS) for molecular ion validation ([M+H]⁺ at m/z 322.14). Physicochemical properties (e.g., logP ~5.2) can be determined via shake-flask method, while solubility in organic solvents (e.g., >200 g/L in acetone) is assessed gravimetrically .

Advanced Research Questions

Q. What molecular mechanisms underlie pyriproxyfen’s disruption of insect metamorphosis, and how can binding affinity to juvenile hormone (JH) receptors be experimentally validated?

Pyriproxyfen mimics JH by competitively binding to JH receptors (e.g., Methoprene-tolerant protein), blocking pupal-adult transition. Binding affinity can be validated via radioligand displacement assays using tritiated JH III or computational docking studies (e.g., AutoDock Vina) to estimate binding energies (ΔG ≤ −8 kcal/mol). CRISPR-Cas9 knockout models further confirm receptor specificity .

Q. How do environmental factors influence pyriproxyfen’s stability and ecotoxicological effects in aquatic ecosystems?

Photodegradation studies under UV light (λ = 300–400 nm) reveal half-lives of 2–7 days in water, with major degradation products (e.g., 4-phenoxyphenol) identified via GC-MS. Ecotoxicity is assessed using Daphnia magna (48-h LC₅₀ ~0.1 µg/L) and algal growth inhibition tests (72-h EC₅₀ ~10 µg/L). Sediment adsorption (Kd ~500 L/kg) is quantified using batch equilibrium methods .

Q. What experimental approaches are used to study resistance mechanisms to pyriproxyfen in insect populations?

Resistance is evaluated via dose-response bioassays (e.g., LC₅₀ shifts ≥10-fold in resistant strains). Transcriptomic profiling (RNA-seq) identifies upregulated detoxification genes (e.g., cytochrome P450s). Synergist assays (e.g., piperonyl butoxide) confirm metabolic resistance. CRISPR-mediated gene editing validates candidate resistance loci .

Q. How can researchers resolve contradictions in reported efficacy data for pyriproxyfen across different insect species?

Species-specific differences in JH receptor isoforms or detoxification pathways may explain efficacy variations. Cross-species comparative studies using RNAi knockdown or heterologous receptor expression systems (e.g., Sf9 cells) can isolate mechanistic variables. Meta-analyses of published LC₅₀ values with phylogenetic mapping are recommended .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) to avoid byproducts.
  • Environmental Sampling : Use passive samplers (e.g., POCIS) for field-level detection in aquatic systems.
  • Resistance Studies : Maintain isogenic insect lines to control for genetic background effects.

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